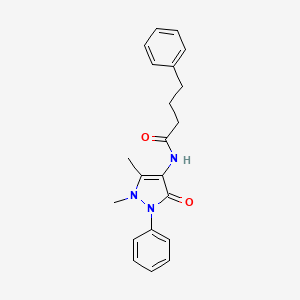![molecular formula C15H12ClN3OS B5718979 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural chemistry. This compound is also known as CPAA and is a member of the acrylamide family of compounds.
Wirkmechanismus
The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in target cells. In cancer cells, CPAA has been shown to inhibit the activity of certain kinases, leading to cell cycle arrest and apoptosis. In weed species, CPAA has been shown to inhibit the activity of certain enzymes involved in photosynthesis, leading to plant death.
Biochemical and physiological effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects in target cells. In cancer cells, CPAA has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In weed species, CPAA has been shown to inhibit photosynthesis, leading to plant death.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for lower doses and reduced toxicity. One limitation is its complex synthesis method, which requires specialized equipment and knowledge of organic chemistry.
Zukünftige Richtungen
There are several future directions for the research and development of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. In medicinal chemistry, future research could focus on improving the selectivity and potency of CPAA as an anticancer agent, as well as investigating its potential for combination therapy with other drugs. In agricultural chemistry, future research could focus on optimizing the formulation and delivery of CPAA as a herbicide, as well as investigating its potential for controlling other pest species.
Synthesemethoden
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a complex process that requires specialized equipment and knowledge of organic chemistry. The most common synthesis method involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide, followed by reaction with phenylacryloyl chloride. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, CPAA has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. In agricultural chemistry, CPAA has been studied for its potential as a herbicide, with promising results in controlling various weed species.
Eigenschaften
IUPAC Name |
(E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLBAZJUZHOUOO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)




![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)
![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)
![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)


![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)


![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)